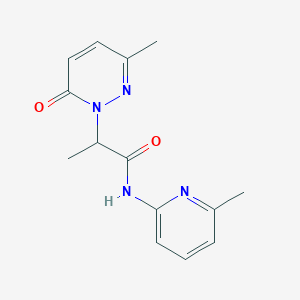

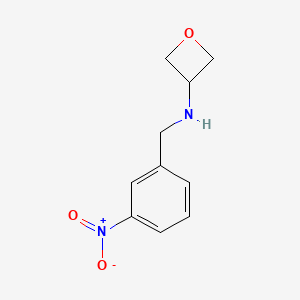

N-(3-Nitrobenzyl)oxetan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

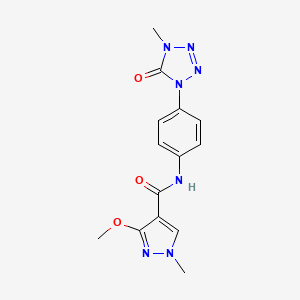

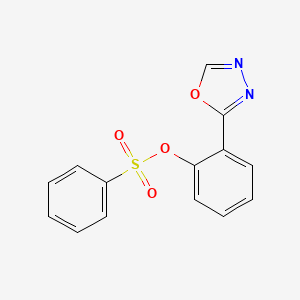

“N-(3-Nitrobenzyl)oxetan-3-amine” is a chemical compound with the molecular formula C10H12N2O3 . It has a molecular weight of 208.21 .

Synthesis Analysis

The synthesis of “N-(3-Nitrobenzyl)oxetan-3-amine” and similar compounds has been a subject of research. One approach involves a tandem strategy that combines allylic amination and ring-opening of oxetanes to synthesize medium-sized heterocycles . Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .Molecular Structure Analysis

The molecular structure of “N-(3-Nitrobenzyl)oxetan-3-amine” is represented by the formula C10H12N2O3 . More detailed structural information may be available in specialized chemical databases or literature .Physical And Chemical Properties Analysis

“N-(3-Nitrobenzyl)oxetan-3-amine” has a molecular weight of 208.21 . Its density is 1.3±0.1 g/cm3, and it has a boiling point of 365.1±37.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Phototriggered Labeling and Crosslinking

Nitrobenzyl derivatives, similar to N-(3-Nitrobenzyl)oxetan-3-amine, are used in photochemistry for amine-selective phototriggered labeling and crosslinking of biomolecules. This application is significant in drug discovery, chemical biology, and protein engineering due to its efficiency and specificity. The study by Wang et al. (2020) explores the use of 2-nitrobenzyl alcohol as a photoreactive group with amine selectivity, confirming its potential in these fields Wang et al., 2020.

Polymer and Materials Science

The o-nitrobenzyl group, a related functionality to N-(3-Nitrobenzyl)oxetan-3-amine, finds extensive use in polymer and materials science. It enables the alteration of polymer properties through irradiation, making it invaluable in the development of photodegradable hydrogels, functionalized (block) copolymers, and thin film patterning. Zhao et al. (2012) provide a perspective on the utilization of o-nitrobenzyl derivatives in polymer chemistry, highlighting its role in advancing materials science research Zhao et al., 2012.

Organic Synthesis

In organic synthesis, nitroarenes, related to the nitrobenzyl moiety in N-(3-Nitrobenzyl)oxetan-3-amine, serve as precursors for the formation of carbon-nitrogen bonds, a fundamental process in synthesizing amines. Gui et al. (2015) discuss a method for forming C-N bonds via nitro group reduction, offering an efficient route to secondary amines. This method is particularly relevant for medicinal chemistry, where amines are a common structural motif in pharmaceuticals Gui et al., 2015.

Sensing Applications

Nitrobenzoxadiazole (NBD) compounds, exhibiting functionalities akin to N-(3-Nitrobenzyl)oxetan-3-amine, are used for sensing small molecules and proteins. Their reactivity towards amines and biothiols allows for site-specific labeling and detection of enzymatic activities, contributing to the study of physiological processes and disease diagnostics. Jiang et al. (2021) review the design, mechanisms, and biological applications of NBD-based synthetic probes, emphasizing their role in biomolecular sensing and therapeutic agent development Jiang et al., 2021.

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the synthesis of medium-sized heterocycles .

Mode of Action

“N-(3-Nitrobenzyl)oxetan-3-amine” undergoes allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .

Propiedades

IUPAC Name |

N-[(3-nitrophenyl)methyl]oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-12(14)10-3-1-2-8(4-10)5-11-9-6-15-7-9/h1-4,9,11H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVXUNHUNFPPQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Nitrobenzyl)oxetan-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2936807.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2936824.png)